molecular formula C18H21N3O B100895 Oxadimedine CAS No. 16485-05-5

Oxadimedine

Cat. No. B100895
CAS RN: 16485-05-5
M. Wt: 295.4 g/mol
InChI Key: FBJHSTREJLPCAT-UHFFFAOYSA-N
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Description

Oxadimedine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. Oxadimedine has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Oxadimedine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, oxadimedine has been shown to have antibacterial, antiviral, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, oxadimedine has been used as a tool for studying the structure and function of proteins. It has been shown to bind to specific amino acids in proteins, which can help researchers understand the role of these amino acids in protein function.
In materials science, oxadimedine has been studied for its potential use in the development of new materials, such as polymers and coatings. It has been shown to have excellent adhesion properties and can be used to improve the performance of coatings and adhesives.

Mechanism Of Action

The mechanism of action of oxadimedine is not fully understood, but it is believed to involve the formation of covalent bonds with specific amino acids in proteins. This can lead to changes in protein structure and function, which can have a variety of biological effects.

Biochemical And Physiological Effects

Oxadimedine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and fungi. It has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, oxadimedine has been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using oxadimedine in lab experiments is its specificity. It can bind to specific amino acids in proteins, which can help researchers study the role of these amino acids in protein function. In addition, oxadimedine is relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of using oxadimedine in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, oxadimedine can be difficult to work with due to its reactivity and potential for side reactions.

Future Directions

There are many future directions for research on oxadimedine. One area of research is the development of new methods for synthesizing oxadimedine. This could lead to the development of more efficient and cost-effective methods for producing oxadimedine.
Another area of research is the development of new applications for oxadimedine in medicine, biochemistry, and materials science. This could lead to the development of new treatments for diseases and new materials with improved properties.
Overall, oxadimedine is a promising compound that has many potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

Oxadimedine can be synthesized using various methods, including the reaction of 2-aminophenol with glyoxylic acid, the reaction of 2-aminophenol with glyoxal, and the reaction of 2-aminophenol with glyoxalic acid. The most commonly used method for synthesizing oxadimedine is the reaction of 2-aminophenol with glyoxylic acid. This method involves the condensation of 2-aminophenol and glyoxylic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

properties

CAS RN

16485-05-5

Product Name

Oxadimedine

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3

InChI Key

FBJHSTREJLPCAT-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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